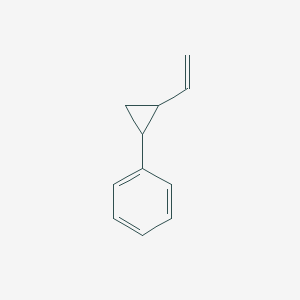

1-Phenyl-2-vinylcyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethenylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-9-8-11(9)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIZCXOIOINPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939234 | |

| Record name | (2-Ethenylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-09-8 | |

| Record name | 1-Phenyl-2-vinylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Ethenylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl 2 Vinylcyclopropane Derivatives

Cyclopropanation Strategies for Vinylcyclopropane (B126155) Scaffold Construction

The construction of the vinylcyclopropane scaffold is often achieved through cyclopropanation reactions, where a three-membered ring is formed by the addition of a carbene or carbenoid to an olefin.

Cyclopropanation of 1-Alkenylsilanes

One effective method for preparing trialkylsilylvinylcyclopropanes involves the cyclopropanation of 1-alkenylsilanes. oup.comcapes.gov.br This approach provides a direct route to silyl-substituted vinylcyclopropanes, which are valuable intermediates for further functionalization. The reaction typically involves the treatment of an appropriate 1-alkenylsilane with a cyclopropanating agent. oup.comcapes.gov.br The presence of the silyl (B83357) group can influence the reactivity and selectivity of the cyclopropanation reaction.

Reactions of 1-Bromocyclopropyllithium with Electrophiles

An alternative strategy for synthesizing vinylcyclopropanes involves the use of 1-bromocyclopropyllithium as a key intermediate. oup.comcapes.gov.br This lithiated cyclopropane (B1198618) can then react with various electrophiles, including those that can be converted into a vinyl group. For instance, reaction with trimethylsilyl (B98337) chloride affords 1-bromo-1-(trimethylsilyl)cyclopropane, which can be further elaborated to the desired vinylcyclopropane. oup.comcapes.gov.br This method offers a versatile entry point to a range of substituted cyclopropanes.

Metal-Catalyzed Approaches to Vinylcyclopropane Formation

Metal catalysis has emerged as a powerful tool for the stereoselective and efficient synthesis of vinylcyclopropanes. Palladium catalysts, in particular, have been extensively explored for this purpose.

Palladium-Catalyzed Stereospecific Synthesis

Palladium-catalyzed cross-coupling reactions provide a stereospecific route to vinylcyclopropanes. nih.govacs.org These reactions often involve the coupling of a vinyl metallic species with a suitable cyclopropyl (B3062369) electrophile or vice versa. The stereochemistry of the final product is typically controlled by the geometry of the starting materials and the nature of the palladium catalyst and ligands employed. nih.gov This methodology allows for the synthesis of vinylcyclopropanes with defined cis/trans relationships on the cyclopropane ring and E/Z configurations of the vinyl group. nih.gov

A notable example is the palladium-catalyzed allylic substitution reaction, which has been utilized for the stereoselective synthesis of vinylcyclopropanes. acs.org Furthermore, palladium-catalyzed (3+2) cycloaddition reactions between vinylcyclopropanes and imines or other π-systems offer a direct pathway to complex heterocyclic structures containing the vinylcyclopropane motif. mdpi.comlboro.ac.uk

Modular Access through Dinuclear Palladium(I) Catalysis

A significant advancement in the synthesis of vinylcyclopropanes is the use of air-stable dinuclear palladium(I) catalysts. nih.govwiley.comresearchgate.netsemanticscholar.org This catalytic system enables a rapid and modular approach to a diverse range of vinylcyclopropane motifs under mild conditions, often at room temperature and with short reaction times. nih.govwiley.comresearchgate.net A key advantage of this method is the excellent conservation of stereochemistry, allowing for precise control over the final product's geometry. nih.govwiley.comresearchgate.netsemanticscholar.org

The protocol typically involves the cross-coupling of a cyclopropyl organometallic reagent, such as an organozincate, with a vinyl electrophile. wiley.comresearchgate.net This dinuclear Pd(I) catalysis has proven to be highly efficient, even for sterically demanding substrates, and is scalable. wiley.comresearchgate.net The mechanism is thought to proceed through a dinuclear palladium pathway, which allows for milder coupling conditions compared to traditional Pd(0)/Pd(II) catalytic cycles. wiley.comresearchgate.net

| Catalyst System | Key Features | Reaction Conditions | Substrate Scope | Ref. |

| Dinuclear Pd(I) Dimer | Air-stable, rapid, stereospecific | Room temperature, <30 min | Diverse vinyl and cyclopropyl partners | wiley.com, researchgate.net, nih.gov |

| Pd(0)/Pd(II) | Traditional cross-coupling | Higher temperatures (50-75 °C) | Alkenyl halides and cyclopropyl organometallics | wiley.com |

Targeted Synthesis of Substituted 1-Phenyl-2-vinylcyclopropane Analogues

The development of synthetic methods has also focused on the targeted synthesis of specific substituted this compound analogues, which are of interest for their potential applications in medicinal chemistry and materials science.

For instance, highly diastereoselective methods have been developed for the synthesis of vinylcyclopropane derivatives using chiral auxiliaries like (-)-8-phenylmenthol. sioc.ac.cnacs.org In one approach, a silylated telluronium allylide reacts with α,β-unsaturated esters bearing the chiral auxiliary to produce trans-2-silylvinyl-trans-3-substituted cyclopropyl esters with high diastereoselectivity. sioc.ac.cnacs.org

Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides have been employed to access conformationally restricted aza[3.1.0]bicycles, demonstrating the utility of substituted vinylcyclopropanes in constructing complex fused heterocyclic systems. nih.gov The reaction conditions for these transformations are often optimized by screening various palladium catalysts and bases. nih.gov

| Reaction Type | Key Reagents/Catalysts | Product Type | Selectivity | Ref. |

| Asymmetric Cyclopropanation | Silylated telluronium allylide, (-)-8-phenylmenthol | Chiral vinylcyclopropane esters | High diastereoselectivity | sioc.ac.cn, acs.org |

| Intramolecular aza-Wacker | Pd(PPh₃)₂Cl₂, K₂CO₃ | Aza[3.1.0]bicycles | Moderate yields | nih.gov |

The ongoing development of novel synthetic strategies continues to expand the accessibility and diversity of this compound derivatives, paving the way for their broader application in various scientific fields.

Reaction Pathways and Mechanistic Investigations of 1 Phenyl 2 Vinylcyclopropane

Vinylcyclopropane-Cyclopentene Rearrangements

The expansion of a vinyl-substituted cyclopropane (B1198618) ring to a cyclopentene (B43876) ring is a well-documented chemical transformation. nih.gov This process, known as the vinylcyclopropane-cyclopentene rearrangement, is a powerful tool in organic synthesis for the construction of cyclopentene moieties.

Thermal Rearrangements

Under thermal conditions, 1-phenyl-2-vinylcyclopropane undergoes a rearrangement to form 4-phenylcyclopentene (B1249595). This reaction typically requires high temperatures to overcome the activation barrier for the cleavage of the strained cyclopropane ring. nih.gov

The mechanism of the thermal vinylcyclopropane-cyclopentene rearrangement has been a subject of extensive debate, with evidence supporting both concerted and stepwise diradical pathways. nih.govuni.lu A concerted mechanism would involve a simultaneous bond-breaking and bond-forming process governed by orbital symmetry rules. uni.lu Conversely, a diradical mechanism involves the initial homolytic cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical intermediate, which then cyclizes to the cyclopentene product. nih.govuni.lu

For substituted vinylcyclopropanes, including this compound, the prevailing evidence points towards a diradical mechanism. uni.luacs.org The phenyl substituent stabilizes the adjacent radical center formed upon the cleavage of the C1-C2 bond of the cyclopropane ring. The stereochemical outcome of the rearrangement of trans-1-ethenyl-2-phenylcyclopropane, which proceeds through four distinct stereochemical paths, is better explained by the formation of competing diradical transition states of similar energy rather than by orbital symmetry control. acs.org The debate continues as some kinetic data and secondary kinetic isotope effects suggest a concerted mechanism, while product distribution often points to a stepwise diradical pathway. nih.gov The nature of the substrate plays a crucial role, with trans-vinylcyclopropanes often favoring products consistent with a concerted mechanism, while cis-isomers tend to yield products that suggest a diradical intermediate. nih.gov

The activation energy for the parent vinylcyclopropane (B126155) rearrangement is approximately 50 kcal/mol. nih.gov For substituted vinylcyclopropanes, this value can be influenced by the nature and position of the substituents. The phenyl group in this compound is expected to lower the activation energy by stabilizing the diradical intermediate through resonance. uni.lu Kinetic studies on the thermal isomerization of trans-1-ethenyl-2-phenylcyclopropane to 4-phenylcyclopentene were conducted at 216.4 °C in the gas phase. acs.org While a specific activation energy for this compound is not explicitly stated in the provided results, the general principle is that substituents that stabilize the diradical intermediate will lower the energy barrier for the rearrangement.

The thermal isomerization of chiral trans-1-ethenyl-2-phenylcyclopropane to 4-phenylcyclopentene has been shown to proceed through all four possible stereochemically distinct pathways. A study using deuterium-labeled analogs revealed the relative contributions of these paths at 216.4 °C. acs.org

| Stereochemical Path | Contribution (%) |

| Suprafacial, Inversion (si) | 58% |

| Antarafacial, Retention (ar) | 8% |

| Suprafacial, Retention (sr) | 24% |

| Antarafacial, Inversion (ai) | 10% |

This data demonstrates that the rearrangement is not highly stereospecific, which lends further support to a mechanism involving diradical intermediates that have a lifetime sufficient for some degree of rotational equilibration before ring closure.

Activation Energy and Kinetic Studies

Transition Metal-Catalyzed Rearrangements

Transition metal catalysts can significantly lower the activation energy for the vinylcyclopropane-cyclopentene rearrangement, allowing the reaction to proceed under much milder conditions than thermal rearrangements. nih.gov Various metals, including palladium(0), rhodium(I), and nickel(0), have been shown to be effective. nih.govuni.lu

Nickel(0) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the rearrangement of vinylcyclopropanes to cyclopentenes. nih.govacs.org For 1,2-disubstituted substrates like this compound, the reaction requires elevated temperatures and the presence of an aromatic activating group. acs.org

The proposed catalytic cycle for the Ni(0)-catalyzed rearrangement involves a multi-step pathway: acs.orgresearchgate.net

Oxidative Addition: The vinylcyclopropane coordinates to the Ni(0) center, followed by oxidative addition involving the cleavage of a C-C bond of the cyclopropane ring to form a nickelacyclobutane intermediate.

Haptotropic Shift: This intermediate undergoes a rearrangement.

Reductive Elimination: The final step is the reductive elimination of the cyclopentene product, regenerating the active Ni(0) catalyst.

This mechanistic model is supported by both experimental and computational studies, and there is no evidence for the involvement of radical or zwitterionic intermediates in this catalytic process. acs.orgresearchgate.net The specific ligands on the nickel catalyst, such as bulky NHCs, play a crucial role in facilitating the formation of the active catalytic species. acs.org

Nickel(0)-Catalyzed Pathways

Oxidative Addition/Haptotropic Shift/Reductive Elimination Mechanisms

The metal-catalyzed rearrangement of this compound to cyclopentene derivatives is a subject of detailed mechanistic investigation. A prominent pathway involves a sequence of oxidative addition, haptotropic shift, and reductive elimination. nih.govresearchgate.net This mechanism is favored in reactions catalyzed by transition metals like nickel and rhodium.

The process is initiated by the oxidative addition of the metal catalyst to the strained cyclopropane ring of this compound. nih.gov This step involves the cleavage of a C-C bond in the cyclopropane ring and the formation of a metallacyclobutane intermediate. nih.gov The coordination of the vinyl group to the metal center plays a crucial role in facilitating this ring-opening.

Following oxidative addition, a haptotropic shift occurs. This involves the rearrangement of the metal's coordination to the organic framework. In this case, the metal shifts its position, leading to the formation of a more stable intermediate. This can involve the transformation of an η¹-alkyl/η³-allyl intermediate to a metallacyclohexene. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model this pathway and have provided support for the oxidative addition/haptotropic shift/reductive elimination sequence over alternative radical or zwitterionic mechanisms. nih.govresearchgate.net

Ligand Effects on Regioselectivity

Ligands coordinated to the metal center play a critical role in determining the regioselectivity of the rearrangement of this compound. The steric and electronic properties of the ligands can influence which C-C bond in the cyclopropane ring is cleaved and the subsequent bond formations, thereby dictating the structure of the final cyclopentene product.

In nickel-catalyzed rearrangements, the use of N-heterocyclic carbene (NHC) ligands has been shown to be effective. nih.gov The bulkiness of the NHC ligand can influence the formation of the active catalyst species. nih.gov For instance, bulky ligands can facilitate the generation of the catalytically active species, which in turn affects the reaction's efficiency and selectivity.

In rhodium-catalyzed reactions, the choice of phosphine (B1218219) ligands is crucial for controlling regioselectivity, particularly in asymmetric transformations. acs.org For example, in the rhodium-catalyzed asymmetric ring-opening of vinylcyclopropanes with aryl boronic acids, ferrocene-based bisphosphine ligands were found to be essential for achieving high regioselectivity. acs.org Other types of ligands provided less control over the reaction's outcome. The use of nonsymmetrical ferrocene-based ligands was particularly effective in achieving satisfactory control of selectivity. acs.org

The following table summarizes the effect of different ligands on the regioselectivity of the rearrangement of this compound derivatives:

| Catalyst System | Ligand Type | Additive | Regioselectivity | Reference |

| Ni(0) | N-heterocyclic carbene (NHC) | - | Influences active catalyst formation | nih.gov |

| Rh(I) | Ferrocene-based bisphosphine | Zn(OTf)₂ | High regioselectivity (typically 99:1 r.r.) | acs.org |

| Rh(I) | (S)-BINAP | Zn(OTf)₂ | Moderate regioselectivity (2:1 r.r.) | acs.org |

Substituent Effects on Reaction Rate

The rate of the rearrangement of this compound is significantly influenced by the nature of substituents on the phenyl ring. Electron-withdrawing and electron-donating groups can alter the electronic properties of the molecule, thereby affecting the stability of the cyclopropane ring and the intermediates formed during the reaction.

Studies on Ni(0)-catalyzed rearrangements have shown that substrates with electron-withdrawing groups on the phenyl ring, such as chloro or trifluoromethyl groups, tend to rearrange more quickly than the unsubstituted substrate. nih.gov Conversely, substrates bearing electron-donating groups, like methoxy (B1213986) or methyl groups, rearrange more slowly. nih.gov

This trend can be quantified using a Hammett plot, which correlates the reaction rates with the electronic properties of the substituents. For the Ni(0)-catalyzed rearrangement of substituted 1-phenyl-2-vinylcyclopropanes, a positive ρ value of 0.11 was obtained. nih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which can stabilize a buildup of negative charge in the transition state. However, a ρ value of this magnitude is generally considered to indicate a relatively small, though noticeable, substituent effect. nih.gov

The following table presents data on the relative rates of rearrangement for various substituted 1-phenyl-2-vinylcyclopropanes in a Ni(0)-catalyzed reaction:

| Substituent on Phenyl Ring | Electronic Nature | Relative Reaction Rate | Reference |

| p-CF₃ | Electron-withdrawing | Faster | nih.gov |

| p-Cl | Electron-withdrawing | Faster | nih.gov |

| H | Unsubstituted | Baseline | nih.gov |

| p-Me | Electron-donating | Slower | nih.gov |

| p-OMe | Electron-donating | Slower | nih.gov |

These findings suggest that the electronic nature of the phenyl substituent plays a role in modulating the reaction rate, likely by influencing the ease of the initial oxidative addition step.

Palladium-Catalyzed Rearrangements

Palladium catalysts are effective in promoting the rearrangement of this compound and its derivatives, often leading to the formation of five-membered rings through formal [3+2] cycloaddition reactions. nih.gov These reactions typically involve the opening of the cyclopropane ring to form a zwitterionic π-allylpalladium intermediate. lboro.ac.uk This intermediate can then react with various electrophiles or undergo further rearrangements.

In the presence of a palladium(0) catalyst, doubly activated vinylcyclopropanes can ring-open, and the resulting zwitterionic π-allyl palladium species can participate in nucleophilic addition with activated carbonyl compounds to form tetrahydrofurans. lboro.ac.uk The stereochemical outcome of these reactions can be dependent on the choice of the reaction solvent. lboro.ac.uk

Palladium-catalyzed formal [3+2] cycloadditions between substituted vinylcyclopropanes and electron-deficient olefins, such as azlactone and Meldrum's acid alkylidenes, can produce highly substituted cyclopentane (B165970) products with high levels of stereoselectivity. nih.gov The electronic properties of both the vinylcyclopropane and the electron-deficient olefin can be modulated to achieve excellent diastereo- and enantioselectivity. nih.gov

The mechanism of these palladium-catalyzed reactions is proposed to proceed via a π-allyl-palladium intermediate. nih.gov In some cases, a Curtin-Hammett principle may be invoked to explain the observed stereoselectivity, where the relative energies of the interconverting π-allyl intermediates and the rates at which they react determine the final product distribution. nih.gov

Rhodium(I)-Catalyzed Rearrangements

Rhodium(I) complexes are versatile catalysts for the rearrangement of this compound, leading to a variety of products, including cyclopentenes and other cyclic compounds. researchgate.netdatapdf.com The mechanism of these reactions generally involves the coordination of the Rh(I) center to the vinylcyclopropane, which triggers the cleavage of a C-C bond in the cyclopropane ring to form a π-allyl rhodacycle intermediate. researchgate.net

These rearrangements can proceed through different pathways depending on the reaction conditions and the specific rhodium catalyst used. For instance, rhodium(I) can catalyze the epimerization of vinylcyclopropanes, where the stereochemistry at one of the cyclopropane carbons is inverted. datapdf.com This process is often coupled with trans-cis isomerization around the vinyl C-C double bond. datapdf.com

In some cases, the rhodium(I)-catalyzed reaction leads to ring-cleaved diene products. datapdf.com The formation of these products can be explained by a mechanism involving a rhodium(III) hydride intermediate and subsequent β-hydride elimination. The regioselectivity of the hydride elimination can be influenced by geometric constraints within the intermediate. datapdf.com

The rearrangement of cis-1-phenyl-2-vinylcyclopropane catalyzed by rhodium(I) has been observed to proceed via the formation of the more stable trans-isomer as an intermediate. datapdf.com This indicates that the catalytic system can facilitate isomerization prior to or concurrent with the rearrangement.

Enantioconvergent and Chemodivergent Rearrangements

Recent advancements in catalysis have enabled the development of enantioconvergent and chemodivergent rearrangements of this compound derivatives. chemrxiv.orgsynthical.comchemrxiv.org These reactions allow for the synthesis of multiple, distinct, and enantioenriched products from a single racemic starting material.

A notable example is the rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes (VCPdFs), which are derivatives of this compound. chemrxiv.orgsynthical.com This process can be directed to produce either chiral cyclopentenones or chiral gem-difluorocyclopentenes with high yields and excellent enantioselectivity. chemrxiv.org The chemodivergence is controlled by the reaction conditions, allowing for selective access to either product class. chemrxiv.org

The proposed mechanism involves the rhodium-catalyzed ring-opening of the VCPdF and a subsequent β-fluoride elimination to generate a vinylic allyl rhodium intermediate. synthical.com This intermediate can then undergo different reaction pathways depending on the conditions. In the presence of a water source, nucleophilic attack leads to the formation of cyclopentenones. chemrxiv.org Alternatively, fluoride (B91410) anion recycling can lead to the formation of gem-difluorocyclopentenes. chemrxiv.org The use of a chiral rhodium-ligand complex ensures that the reaction proceeds in an enantioselective manner, converting the racemic starting material into a single enantiomer of the product. chemrxiv.org

The following table illustrates the chemodivergent outcomes of the rhodium-catalyzed rearrangement of a racemic this compound derivative:

| Product Type | Key Reaction Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Cyclopentenone | [Rh(C₂H₄)Cl]₂, (R)-Xyl-BINAP, AgBF₄, H₂O | Up to 90% | >90% | chemrxiv.org |

| Chiral gem-Difluorocyclopentene | [Rh(C₂H₄)Cl]₂, (R)-Xyl-BINAP, AgBF₄ | High | Excellent | chemrxiv.org |

This approach represents a powerful strategy for the efficient synthesis of structurally diverse and stereochemically complex molecules from simple precursors.

Radical-Mediated Rearrangements

In addition to metal-catalyzed pathways, this compound and its derivatives can undergo rearrangements mediated by radical intermediates. acs.org These reactions are typically initiated by radical initiators or by thermal or photochemical activation.

For instance, suitably substituted 1,1-divinyl-2-phenylcyclopropanes can undergo tandem radical cyclizations at room temperature. acs.org These reactions can lead to the formation of complex polycyclic structures. The default thermal reaction for these systems is often the vinylcyclopropane rearrangement, which yields vinylcyclopentene products. acs.org

The mechanism of these radical-mediated rearrangements involves the initial formation of a radical species, which then undergoes a series of intramolecular cyclization and/or rearrangement steps. The regioselectivity of these reactions can be influenced by the stability of the radical intermediates formed.

It is important to note that in some metal-catalyzed rearrangements, the possibility of radical intermediates has been considered but often ruled out in favor of organometallic pathways based on experimental and computational evidence. nih.gov However, under specific conditions designed to promote radical formation, these pathways can become dominant.

Tandem and Cascade Rearrangement Sequences

Suitably substituted this compound derivatives are capable of undergoing a rich variety of thermal rearrangements, often proceeding through tandem or cascade sequences to generate significant molecular complexity from simple precursors. acs.org These isomerizations can include aromatic Cope-ene rearrangements, retro-ene reactions, and subsequent Claisen rearrangements, with the specific pathway often dictated by the substitution pattern and reaction conditions. acs.orgacs.org

The aromatic Cope rearrangement is a specific variant of the Cope rearrangement where at least one of the double bonds of the 1,5-diene system is part of an aromatic ring. rsc.org In derivatives of this compound, the phenyl group and an adjacent cis-vinyl group can participate in a nih.govnih.gov-sigmatropic reaction. acs.orgrsc.org This transformation is notable because it involves a temporary disruption of the phenyl ring's aromaticity. The energetic cost of this disruption is at least partially offset by the release of the inherent strain energy of the cyclopropane ring. acs.orgacs.org

This rearrangement can initiate a tandem sequence. For instance, in studies on related 1,1-divinyl-2-phenylcyclopropanes, the initial aromatic Cope rearrangement produces a highly reactive exomethylene cyclohexadiene intermediate. acs.org This intermediate is not observed as it immediately undergoes a subsequent intramolecular ene reaction, leading to the formation of complex, aromatized tricyclic spirolactams in a stereospecific manner. acs.org The vinylcyclopropane rearrangement can act as a competing pathway in these reactions. acs.org

The retro-ene reaction is another thermally accessible pathway for vinylcyclopropane derivatives. acs.org This process involves a acs.org-sigmatropic hydrogen shift. The viability of this pathway is highly dependent on the substrate's structure. For example, the conversion of a carbonyl group to an alcohol in derivatives of 1,1-divinyl-2-phenylcyclopropane has been shown to facilitate this reaction pathway. acs.org Upon heating, the alcohol derivative undergoes a retro-ene reaction to form an enol, which subsequently tautomerizes to the corresponding dienyl aldehyde product. acs.orgacs.org

The Claisen rearrangement, a nih.govnih.gov-sigmatropic reaction that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound, can occur in tandem with a preceding retro-ene reaction in specific this compound systems. acs.orgnrochemistry.comwikipedia.org This sequence has been demonstrated with an allyl ether derivative of 1,1-divinyl-2-phenylcyclopropane. acs.org

The process is initiated by heating, which first triggers a retro-ene reaction to form an allyl vinyl ether intermediate (31). acs.org This intermediate is perfectly primed to undergo a subsequent Claisen rearrangement, which proceeds to furnish the final γ,δ-unsaturated aldehyde product (29a). acs.orgacs.org This cascade highlights how multiple sigmatropic reactions can be orchestrated to build complex structures from a vinylcyclopropane core.

Figure 1: Proposed tandem reaction sequence involving an initial retro-ene reaction to form an allyl vinyl ether (31), followed by a Claisen rearrangement to yield the aldehyde product (29a). Adapted from research on 1,1-divinyl-2-phenylcyclopropane derivatives. acs.orgacs.org

Figure 1: Proposed tandem reaction sequence involving an initial retro-ene reaction to form an allyl vinyl ether (31), followed by a Claisen rearrangement to yield the aldehyde product (29a). Adapted from research on 1,1-divinyl-2-phenylcyclopropane derivatives. acs.orgacs.orgRetro-ene Reactions

Cycloaddition Reactions

Vinylcyclopropanes (VCPs) are widely utilized as versatile synthons in transition-metal-catalyzed cycloaddition reactions. nih.govpku.edu.cn The strained cyclopropane ring can be selectively cleaved by a transition metal, which is often directed by the coordination of the adjacent vinyl group. nih.gov This ring-opening generates a reactive π-allyl-metal complex, which can then engage with a variety of unsaturated partners in cycloaddition cascades. nih.gov

[3+2] Cycloadditions

In [3+2] cycloaddition reactions, vinylcyclopropanes function as three-carbon (C3) synthons to construct five-membered carbocyclic rings, a structural motif prevalent in numerous natural products. nih.govtypeset.io This transformation is a powerful method for forming two new carbon-carbon bonds and up to four stereocenters in a single, atom-economical step. nih.gov

The development of asymmetric variants of the [3+2] cycloaddition has significantly enhanced the utility of vinylcyclopropanes in synthesis, allowing for the stereocontrolled formation of chiral cyclopentane derivatives. Catalytic systems based on palladium and rhodium have been particularly successful in this arena. nih.govpku.edu.cn

Palladium-Catalyzed Asymmetric [3+2] Cycloadditions:

Palladium(0) complexes are effective catalysts for formal [3+2] cycloadditions between activated vinylcyclopropanes and electron-deficient olefins. nih.govnih.gov The reaction is believed to proceed via the formation of a zwitterionic π-allyl palladium complex upon ring-opening of the vinylcyclopropane. rsc.org This intermediate is then intercepted by an olefin to form the cyclopentane ring. nih.gov High levels of diastereo- and enantioselectivity have been achieved using chiral phosphine ligands. For example, the reaction between vinylcyclopropanes and azlactones or Meldrum's acid alkylidenes using a palladium catalyst with the (S,S)-DACH-Phenyl Trost Ligand affords highly substituted cyclopentane products with excellent stereocontrol. nih.govnih.gov

Table 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of VCPs with Azlactones

| Entry | VCP Substituent (R¹) | Azlactone Substituent (R²) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | 4-MeOC₆H₄ | Ph | 95 | >20:1 | 95 |

| 2 | 4-ClC₆H₄ | Ph | 95 | >20:1 | 96 |

| 3 | 2-Naphthyl | Ph | 95 | >20:1 | 96 |

| 4 | Ph | 4-MeOC₆H₄ | 95 | >20:1 | 96 |

| 5 | Ph | 4-CF₃C₆H₄ | 85 | >20:1 | 95 |

Data sourced from studies on substituted vinylcyclopropanes. nih.gov

Rhodium-Catalyzed Asymmetric [3+2] Cycloadditions:

Cationic Rhodium(I) complexes have been employed to catalyze the intramolecular [3+2] cycloaddition of 1-yne-vinylcyclopropanes. nih.govpku.edu.cn The development of an asymmetric version of this reaction using the chiral bisphosphine ligand (R)-H₈-BINAP represents a significant advance, enabling the synthesis of bicyclic cyclopentene products containing an all-carbon quaternary stereocenter with high enantiomeric excess. nih.govpku.edu.cnpku.edu.cn The reaction is initiated by the formation of a π-allyl rhodium species, followed by alkyne insertion, which is the rate- and stereochemistry-determining step. pku.edu.cn

Table 2: Rh(I)-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition of 1-Yne-VCPs

| Entry | Tether (X) | R Group | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | C(CO₂Me)₂ | Ph | 93 | 98 |

| 2 | C(CO₂Me)₂ | 4-MeC₆H₄ | 95 | 98 |

| 3 | C(CO₂Me)₂ | 4-MeOC₆H₄ | 95 | 98 |

| 4 | C(CO₂Me)₂ | 4-FC₆H₄ | 92 | 98 |

| 5 | NTs | Ph | 88 | 94 |

Data sourced from studies on 1-yne-vinylcyclopropanes. pku.edu.cnscispace.com

Role of Vinylcyclopropanes as Three-Carbon Synthonsacs.orgacs.org

Vinylcyclopropanes (VCPs), including this compound, are versatile building blocks in organic synthesis. While they are widely recognized for their role as five-carbon (C5) synthons in various cycloaddition reactions, they can also function as three-carbon (C3) synthons. acs.orgnih.govpku.edu.cn This C3 reactivity is typically observed in transition-metal-catalyzed processes where the vinyl group is not incorporated into the final cyclic product but serves to activate the cyclopropane ring for cleavage. pku.edu.cn

By strategically altering the connectivity between the VCP unit and other reacting partners, such as tethering alkenes, alkynes, or allenes at different positions, VCPs can be guided to participate in novel cycloadditions as C3 synthons. acs.org For example, rhodium-catalyzed intramolecular [3+2] cycloadditions of substrates like trans-2-ene-VCPs lead to the formation of fused bicyclic cyclopentanes. pku.edu.cnnih.gov In these transformations, the cyclopropane unit provides the three-carbon backbone for the newly formed five-membered ring. This mode of reactivity has been instrumental in developing new routes to complex cyclic systems, such as bicyclo[3.3.0]octane derivatives. nih.gov This contrasts with the reactivity of isolated cyclopropanes, which generally lack the necessary activation for such transformations. acs.org

Mechanistic Insights via π-Allyl Metal Speciesacs.orgwikipedia.org

The transformation of vinylcyclopropanes in transition-metal-catalyzed reactions is fundamentally governed by the formation of π-allyl metal intermediates. wikipedia.org For non-activated VCPs like this compound, the reaction mechanism is typically initiated by the coordination of the transition metal, such as rhodium(I) or palladium(0), to the vinyl group. nih.govscispace.com This coordination facilitates the oxidative addition of the metal into one of the adjacent, strained C-C bonds of the cyclopropane ring. nih.govwikipedia.org

This ring-opening event is energetically favorable due to the release of significant ring strain (approx. 28 kcal/mol for a cyclopropane ring) and results in the formation of a metallacycle, which can be described as a π-allyl metal complex. nih.gov In the case of rhodium catalysis, this intermediate is a π-allyl rhodacycle. nih.gov This π-allyl species is a key branching point in the catalytic cycle and can undergo various subsequent reactions. wikipedia.org Depending on the reaction partners and conditions, this intermediate can engage in migratory insertion, reductive elimination, or react with nucleophiles or electrophiles, ultimately leading to the formation of a diverse array of products, including those from cycloadditions, rearrangements, or ring-opening alkylations. nih.govacs.orgnih.gov The ability to generate these reactive π-allyl intermediates underpins the broad utility of VCPs in modern organic synthesis. scispace.com

[5+2] Cycloadditions

The [5+2] cycloaddition involving vinylcyclopropanes is a powerful method for the synthesis of seven-membered rings, serving as a valuable counterpart to the well-known Diels-Alder reaction for six-membered rings. wikipedia.orgpku.edu.cn These reactions, particularly those catalyzed by transition metals, have emerged as efficient and atom-economical processes. wikipedia.orgresearchgate.net Rhodium complexes have been extensively studied and are highly effective catalysts for these transformations, often providing excellent chemo-, regio-, and stereoselectivity. nih.govscispace.com

The general mechanism for the metal-catalyzed [5+2] cycloaddition involves the VCP acting as the five-carbon component and an alkene, alkyne, or allene (B1206475) serving as the two-carbon partner. wikipedia.org The catalytic cycle typically begins with the cleavage of the cyclopropane ring to form a π-allyl metal complex, followed by insertion of the 2π component and subsequent reductive elimination to yield the seven-membered carbocycle. rsc.org

Intermolecular and Intramolecular Processesnih.govwikipedia.org

[5+2] cycloadditions of vinylcyclopropanes can be performed in both an intermolecular and an intramolecular fashion. nih.gov

Intramolecular [5+2] Cycloadditions: In this mode, the vinylcyclopropane and the two-carbon π-system (alkene, alkyne, or allene) are part of the same molecule, connected by a tether. Upon activation by a metal catalyst, they react to form fused or bridged bicyclic systems containing a seven-membered ring. nih.govscispace.com Wender and coworkers extensively studied intramolecular Rh(I)-catalyzed [5+2] cycloadditions, demonstrating their utility in constructing complex scaffolds like cis-fused bicyclo[5.3.0]decane systems with high diastereoselectivity. scispace.com

Intermolecular [5+2] Cycloadditions: These reactions occur between two separate molecules: the vinylcyclopropane and a suitable π-component. nih.gov Developing general intermolecular variants has been more challenging due to issues of reactivity and selectivity. nih.gov Early examples often required activated VCPs, for instance, those bearing an oxygen substituent on the cyclopropane ring, to facilitate the reaction with alkynes using a [Rh(CO)2Cl]2 catalyst. pku.edu.cn Subsequent research has expanded the scope to include unactivated VCPs. scispace.comnih.gov

Reactivity with Alkenes, Alkynes, and Allenesnih.govwikipedia.org

The scope of the two-carbon component in rhodium-catalyzed [5+2] cycloadditions is broad, encompassing alkenes, alkynes, and allenes. nih.gov

Alkynes: Alkynes are common reaction partners in both intramolecular and intermolecular [5+2] cycloadditions. The reaction of a VCP with an alkyne typically yields a cycloheptadiene product. wikipedia.orgscispace.com

Alkenes: The first metal-catalyzed intramolecular [5+2] cycloadditions of VCPs with alkenes were a significant breakthrough, providing access to saturated bicyclic seven-membered ring systems. scispace.com

Allenes: Allenes also participate in these cycloadditions, reacting with VCPs to produce seven-membered rings with an exocyclic double bond, a structural motif not accessible from corresponding alkene or alkyne cycloadditions. nih.gov The reactivity can be influenced by substitution on the allene; DFT calculations and experimental results show that the terminal double bond of an allene-yne is more reactive than the internal double bond or the alkyne. nih.govacs.org

Role of Vinylcyclopropanes as Five-Carbon Synthonsacs.orgnih.gov

In the context of [5+2], [5+1], and [5+2+1] cycloadditions, vinylcyclopropanes function as five-carbon synthons. acs.orgnih.govpku.edu.cn The entire VCP unit, comprising the two carbons of the vinyl group and the three carbons of the cyclopropane ring, is incorporated into the newly formed ring. pku.edu.cn

This reactivity is unlocked by transition metal catalysts, which mediate the cleavage of the strained cyclopropane ring. acs.org The vinyl group acts as an internal directing group, coordinating to the metal center and positioning it to activate a proximal C-C bond of the cyclopropane ring for oxidative addition. pku.edu.cnnih.gov This generates the key π-allyl metal intermediate, which then combines with a one-carbon or two-carbon reaction partner to construct the final cyclic product. nih.gov This synthon behavior makes VCPs, including this compound, highly valuable precursors for synthesizing six-, seven-, and eight-membered rings. nih.govpku.edu.cn

[3+2+1] Cycloadditionsacs.orgnih.gov

Beyond two-component cycloadditions, vinylcyclopropanes can participate in more complex multicomponent reactions, such as [3+2+1] cycloadditions. acs.orgnih.gov In these transformations, the VCP derivative provides two separate synthons: a three-carbon unit from the cyclopropane ring and a two-carbon unit from a tethered π-system (e.g., an alkene or alkyne). These combine with an external one-carbon source, commonly carbon monoxide (CO), to build six-membered rings. nih.gov

Research has shown that 1-ene-VCPs and 1-yne-VCPs can undergo rhodium-catalyzed [3+2+1] cycloadditions with CO. acs.org This methodology provides a powerful route to constructing fused 5/6 and 6/6 bicyclic ring systems that feature a challenging bridgehead quaternary carbon center. acs.org The ability of VCPs to act as C3 synthons in this multicomponent context further highlights their remarkable versatility in the synthesis of complex molecular architectures. nih.govnih.gov

Formal [5+1]/[2+2+1] Cycloadditions

A notable transformation involving 1-yne-vinylcyclopropanes, a derivative of this compound, is the Rh(I)-catalyzed formal [5+1]/[2+2+1] cycloaddition with two molecules of carbon monoxide. acs.org This reaction provides a one-step method for constructing multifunctional angular tricyclic 5/5/6 skeletons, which are challenging to synthesize through traditional methods. acs.org The reaction is believed to proceed through a complex mechanism that does not involve a simple cascade of [5+1] followed by a Pauson-Khand reaction. acs.org Instead, it is a more intricate process that leads to the formation of one or even two adjacent bridgehead quaternary all-carbon stereocenters. acs.org

The proposed mechanism, supported by density functional theory (DFT) calculations, involves the initial coordination of the 1-yne-vinylcyclopropane to the Rh(I) catalyst, followed by cyclopropane cleavage and alkyne insertion to form a key intermediate. scispace.com Subsequent migratory insertion of a CO molecule, followed by the addition of a second CO molecule, leads to a more complex rhodium-containing species. scispace.com An intramolecular insertion of the alkene into the Rh-COR bond then forms a tricyclic intermediate. scispace.com This is followed by another CO insertion and reductive elimination to yield the final angular tricyclic 5/5/6 dione (B5365651) product. acs.orgscispace.com This methodology has proven to be efficient, versatile, and diastereoselective. acs.org

[4+3] and [4+3]/[4+1] Cycloadditions

Vinylcyclopropanes can also participate in [4+3] cycloadditions, which are valuable for the synthesis of seven-membered rings. A silver-catalyzed [4+3] cycloaddition of 1,3-dienes with vinyl-N-triftosylhydrazones has been developed as a practical approach to 1,4-cycloheptadienes. chemrxiv.org The proposed mechanism for this transformation involves a cyclopropanation/Cope rearrangement pathway, where the silver catalyst is crucial for controlling the stereoselectivity of the initial vinylcyclopropanation to form a cis-divinylcyclopropane intermediate. chemrxiv.org

More recently, a rhodium-catalyzed [4+3]/[4+1] cycloaddition of diene-vinylcyclopropanes with carbon monoxide has been reported, providing access to angular 5/7/5 tricyclic skeletons. pku.edu.cn This reaction is highly stereospecific and has a broad substrate scope. pku.edu.cn Computational studies have been employed to understand the reaction mechanism and the factors that favor the [4+3]/[4+1] pathway over a competing [4+3] cycloaddition. pku.edu.cn The key to this selectivity is a disfavored β-hydride elimination step, which allows for CO insertion to occur, leading to the observed tricyclic products. pku.edu.cn

[4+2] Cycloadditions (e.g., Ni-catalyzed with unactivated alkynes)

The nickel-catalyzed intramolecular [4+2] cycloaddition of dienes with unactivated alkynes offers a powerful method for the synthesis of cyclohexene (B86901) rings under mild conditions, particularly in cases where the thermal Diels-Alder reaction is inefficient. williams.edu This process is notable for its retention of stereochemistry and its relative insensitivity to the electronic properties of the substrates, which enhances its synthetic utility. williams.edu The mechanism of this transformation is complex and involves a multi-step sequence with reversible processes. williams.edu

While direct examples specifically involving this compound in this particular reaction are not extensively detailed, the principles of nickel-catalyzed cycloadditions are relevant. Nickel catalysts are known to promote a variety of C-C bond-forming reactions, including the cycloaddition of alkynes. acs.orgnih.gov The regioselectivity in these reactions is often governed by steric interactions between the alkyne substituents and the nickel-ligand complex. nih.gov

[1+2] Cycloadditions with Electron-Deficient Olefins

The intramolecular thermal reactions of cyclopropenone ketals tethered to electron-deficient olefins can lead to either [1+2] or [3+2] cycloadducts, depending on the reaction conditions and the nature of the tether and activating group. nih.gov In the case of a nitrile-substituted electron-deficient olefin, a clean [1+2] cycloaddition of the thermally generated singlet π-delocalized vinylcarbene occurs, followed by hydrolysis to yield a cyclopropane product. nih.gov This highlights the unique reactivity of these systems, where the intramolecular nature of the reaction can favor pathways different from their intermolecular counterparts. nih.gov

Ring-Opening Reactions Beyond Cycloadditions/Rearrangements

Transition metals, including palladium, nickel, iron, ruthenium, rhodium, cobalt, and iridium, are pivotal in catalyzing the selective cleavage of C-C bonds in both activated and non-activated vinylcyclopropanes. nih.gov This ring-opening is a key step in a wide array of synthetic transformations beyond cycloadditions and rearrangements. nih.gov Iron-catalyzed hydrosilylation of vinylcyclopropanes, for instance, proceeds via C-C bond cleavage to produce valuable chiral allylic silanes. nih.gov This reaction can also be used for the kinetic resolution of chiral vinylcyclopropanes. nih.gov

Palladium catalysts are particularly effective in promoting the ring-opening of vinylcyclopropanes to form zwitterionic π-allylpalladium intermediates. nih.govpku.edu.cn This reactivity was first demonstrated in the nucleophilic trapping of these intermediates generated from activated VCPs. nih.gov This concept was further extended by Tsuji and coworkers in the palladium(0)-catalyzed [3+2] cycloaddition of activated VCPs with α,β-unsaturated esters or ketones to form vinylcyclopentanes. nih.govpku.edu.cn

The formation of these zwitterionic intermediates is a cornerstone of many palladium-catalyzed reactions of VCPs. nih.govlboro.ac.uk For instance, in the presence of a palladium(0) catalyst, VCPs can react with aldehydes to form tetrahydrofuran (B95107) derivatives. soton.ac.uk This reaction proceeds through the formation of a π-allyl palladium zwitterion that engages in an aldol-type reaction with the aldehyde, followed by intramolecular ring closure. soton.ac.uk Similarly, palladium-catalyzed reactions of VCPs with imines, facilitated by a synergistic phosphoric acid co-catalyst, lead to the synthesis of polysubstituted pyrrolidines. mdpi.com

The versatility of these palladium-catalyzed ring-opening processes is further demonstrated in their application to the synthesis of complex molecules and spirocyclic compounds. nih.govlboro.ac.uksoton.ac.uk The reaction conditions, including the choice of ligands and solvents, can significantly influence the stereochemical outcome of these transformations. lboro.ac.uk

Data Tables

Table 1: Overview of Cycloaddition Reactions of this compound and its Derivatives

| Reaction Type | Catalyst/Conditions | Reactant(s) | Product(s) | Reference(s) |

| Formal [5+1]/[2+2+1] Cycloaddition | Rh(I) | 1-Yne-vinylcyclopropanes, CO | Angular tricyclic 5/5/6 diones | acs.orgscispace.com |

| [4+3] Cycloaddition | Silver | 1,3-Dienes, Vinyl-N-triftosylhydrazones | 1,4-Cycloheptadienes | chemrxiv.org |

| [4+3]/[4+1] Cycloaddition | Rh(I) | Diene-vinylcyclopropanes, CO | Angular 5/7/5 tricycles | pku.edu.cn |

| [4+2] Cycloaddition | Nickel | Dienes, Unactivated alkynes | Cyclohexenes | williams.edu |

| [1+2] Cycloaddition | Thermal | Cyclopropenone ketals with tethered electron-deficient olefins | Cyclopropanes | nih.gov |

Table 2: Transition Metal-Catalyzed Ring-Opening Reactions of Vinylcyclopropanes

| Catalyst | Reaction Type | Reactant(s) | Product(s) | Key Intermediate | Reference(s) |

| Iron | Hydrosilylation | Vinylcyclopropanes, PhSiH₃ | Chiral allylic silanes | Iron-silyl species | nih.gov |

| Palladium | [3+2] Cycloaddition | Activated VCPs, α,β-Unsaturated esters/ketones | Vinylcyclopentanes | Zwitterionic π-allylpalladium | nih.govpku.edu.cn |

| Palladium | [3+2] Cycloaddition | VCPs, Aldehydes | Tetrahydrofuran derivatives | Zwitterionic π-allylpalladium | soton.ac.uk |

| Palladium/Phosphoric Acid | [3+2] Cycloaddition | VCPs, Imines | Polysubstituted pyrrolidines | Zwitterionic π-allylpalladium | mdpi.com |

Transition Metal-Catalyzed Ring Opening

Iron-Catalyzed Stereospecific C-C Bond Cleavage

The cleavage of carbon-carbon bonds in vinylcyclopropanes (VCPs) using transition metal catalysis represents a powerful strategy for synthesizing complex molecular architectures. Iron, being an earth-abundant and less toxic metal, has emerged as a viable catalyst for such transformations. Research has demonstrated that iron catalysts can facilitate the highly selective ring opening of VCPs, leading to valuable synthetic intermediates.

A notable advancement in this area is the iron-catalyzed asymmetric hydrosilylation of vinylcyclopropanes, which proceeds through a stereospecific C-C bond cleavage. nih.gov This reaction provides access to valuable chiral allylic silanes with high levels of enantioselectivity. nih.govresearchgate.net In a study, an iron-catalyzed reaction involving various substituted vinylcyclopropanes and phenylsilane (B129415) (PhSiH₃) was developed. nih.gov The process not only yields chiral allylic silanes but can also be used for the kinetic resolution of challenging chiral VCPs. nih.govresearchgate.net

The reaction demonstrates high anti-Markovnikov selectivity, affording 1,5-hydrosilylation products. researchgate.net The mechanism is proposed to involve an iron-silyl species. Experimental and computational studies support this proposed pathway. nih.gov The versatility of this method is highlighted by the successful conversion of the resulting chiral Z-allylic silanes into other chiral allylic derivatives. nih.gov

The scope of the reaction was investigated with various substituted vinylcyclopropanes, showcasing its utility. The results, including yields and enantiomeric excess (ee), are summarized below.

Table 1: Iron-Catalyzed Asymmetric Hydrosilylation of Various Vinylcyclopropanes nih.govresearchgate.net

| Substrate (Vinylcyclopropane) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| This compound | 85 | 96 |

| 1-(4-Methylphenyl)-2-vinylcyclopropane | 81 | 95 |

| 1-(4-Methoxyphenyl)-2-vinylcyclopropane | 78 | 97 |

| 1-(4-Chlorophenyl)-2-vinylcyclopropane | 88 | 94 |

| 1-Naphthyl-2-vinylcyclopropane | 75 | 98 |

This iron-catalyzed methodology provides an efficient route to synthetically important chiral molecules from readily available vinylcyclopropanes.

Electronic Activation by "Push-Pull" Mechanism

The reactivity of the cyclopropane ring and the regioselectivity of its ring-opening are significantly influenced by the electronic nature of the substituents attached to it. A key concept governing this reactivity is the "push-pull" mechanism, which is particularly relevant for donor-acceptor (D-A) substituted cyclopropanes. researchgate.net In this arrangement, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are typically positioned on adjacent (vicinal) carbons of the cyclopropane ring. rsc.org

This vicinal positioning of donor and acceptor groups induces polarization of the C-C bond between them, weakening it and making it susceptible to cleavage. researchgate.netrsc.org The inherent ring strain of the cyclopropane ring (approximately 115 kJ/mol) combined with this electronic polarization provides a powerful driving force for ring-opening reactions. rsc.org For this compound and its derivatives, the phenyl group can act as an electron-donating group, while the vinyl group can be substituted with an electron-withdrawing group, creating a classic push-pull system. This activation strategy makes the cyclopropane susceptible to reactions with various reagents under milder conditions than non-activated cyclopropanes. acs.org

The synergistic "push-pull" effect in these D-A cyclopropanes allows them to serve as versatile building blocks that can generate polyfunctional reactive intermediates upon ring cleavage. researchgate.net This principle has been widely exploited in organic synthesis to construct complex acyclic and cyclic molecules.

Radical-Induced Ring Opening Reactions

The strained three-membered ring of this compound is susceptible to opening under radical conditions, providing a pathway to linear, unsaturated products. The regiochemical outcome of this ring-opening is highly dependent on the stability of the radical intermediates formed during the reaction.

Studies on silyl-substituted vinylcyclopropanes have provided significant insight into these radical reactions. When 1-dimethylphenylsilyl-2-vinylcyclopropane was treated with radical initiators such as tributyltin hydride (n-Bu₃SnH) or thiophenol (PhSH), it exclusively yielded the corresponding homoallylic silane. capes.gov.broup.com This outcome suggests a specific pathway of radical addition and subsequent ring cleavage. The reaction proceeds via the addition of a radical to the vinyl group, generating a cyclopropylcarbinyl radical. This intermediate rapidly rearranges through cleavage of the distal cyclopropane bond to form a more stable homoallylic radical, which is then trapped to give the final product.

However, the substitution pattern on the cyclopropane ring can alter the reaction pathway. For instance, the presence of a phenyl group on the carbon adjacent to the silyl (B83357) group, as in 2-phenyl-1-trimethylsilyl-3-vinylcyclopropane, directs the reaction to selectively produce an allylic silane. capes.gov.broup.com This change in regioselectivity is attributed to the formation of a stabilized benzylic radical upon ring opening.

The rate constant for the ring opening of a closely related radical, the 1-(trans-2-phenylcyclopropyl)ethen-1-yl radical, was determined to be (1.6 ± 0.2) × 10¹⁰ s⁻¹, indicating a very fast rearrangement process. researchgate.net This rapid cleavage is a characteristic feature of radical reactions involving vinylcyclopropanes.

Table 2: Products of Radical-Induced Ring Opening of Substituted Vinylcyclopropanes capes.gov.broup.com

| Substrate | Radical Source | Major Product Type |

|---|---|---|

| 1-Dimethylphenylsilyl-2-vinylcyclopropane | PhSH, n-Bu₃SnH | Homoallylic Silane |

| 3-Methyl-1-trialkylsilyl-2-vinylcyclopropane | PhSH, n-Bu₃SnH | Homoallylic Silane |

| 2-Phenyl-1-trimethylsilyl-3-vinylcyclopropane | PhSH, n-Bu₃SnH | Allylic Silane |

| 2-Acetyl-1-trimethylsilyl-3-vinylcyclopropane | PhSH, n-Bu₃SnH | Allylic Silane |

Stereochemical Aspects of 1 Phenyl 2 Vinylcyclopropane Transformations

Diastereoselectivity Control in Cycloaddition Reactions

Cycloaddition reactions involving vinylcyclopropanes (VCPs) are powerful methods for constructing five-membered rings. nih.gov The diastereoselectivity of these reactions—the preferential formation of one diastereomer over others—can often be controlled by the choice of catalyst, solvent, and the electronic properties of the reacting partners.

In palladium-catalyzed [3+2] cycloadditions, vinylcyclopropanes react with various electrophiles to form highly substituted cyclopentanes. nih.govrsc.org For example, the reaction of 2-vinylcyclopropane-1,1-dicarbonitrile with cyclic 1-azadienes proceeds with moderate to good diastereoselectivity. nih.govrsc.org The electronic nature of substituents on the azadiene partner influences both the yield and the diastereomeric ratio (dr) of the cycloadducts. nih.govrsc.org Generally, these reactions tolerate a wide array of functional groups, providing access to complex heterocyclic structures. rsc.org

Another example is the Pd(0)-catalyzed [3+2] cycloaddition with aldehydes, which yields 2,5-cis disubstituted tetrahydrofuran (B95107) derivatives with high diastereoselectivity. acs.orgnih.govresearchgate.net This method is particularly effective for electron-poor aldehydes. acs.orgresearchgate.net Similarly, Rh(I)-catalyzed intramolecular [3+2+1] cycloadditions of 1-yne-VCPs can produce bicyclic systems with high diastereoselectivity, such as a 15:1 dr in the synthesis of an intermediate for α-agarofuran. pku.edu.cn

Table 1: Diastereoselectivity in Pd-Catalyzed [3+2] Cycloaddition of a Vinylcyclopropane (B126155) with Substituted 1-Azadienes

| Reactant (1-Azadiene Substituent) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Unsubstituted | 92 | 7:1 | nih.govrsc.org |

| 4-Me | 99 | 4:1 | nih.govrsc.org |

| 4-F | 93 | 5:1 | nih.govrsc.org |

| 4-Cl | 85 | 6:1 | nih.govrsc.org |

| 4-Br | 82 | 6:1 | nih.govrsc.org |

| 6-Me | 78 | 4:1 | nih.govrsc.org |

Data is based on the reaction of 2-vinylcyclopropane-1,1-dicarbonitrile with various substituted benzo[e] Current time information in Toronto, CA.nih.govoxathiazine 2,2-dioxides. nih.govrsc.org

Enantioselectivity in Asymmetric Catalytic Processes

Achieving enantioselectivity in reactions of 1-phenyl-2-vinylcyclopropane involves using chiral catalysts to convert the achiral substrate or a racemic mixture into an enantioenriched product. This is a cornerstone of modern organic synthesis, enabling the production of specific stereoisomers. nih.govnih.gov Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in developing such processes. nih.govnih.govacs.org

A notable example is the rhodium-catalyzed asymmetric ring-opening of racemic vinylcyclopropanes with aryl boronic acids. nih.govnih.govacs.org This reaction can generate products with high enantiomeric excess (ee), often between 88% and 96%. nih.govnih.govacs.org The success of these reactions hinges on the catalyst's ability to control both regioselectivity (branched vs. linear product) and enantioselectivity. nih.gov

The choice of the chiral ligand coordinated to the metal center is paramount for achieving high enantioselectivity. A wide variety of ligands have been developed and optimized for reactions involving vinylcyclopropanes.

In the Rh(I)-catalyzed asymmetric ring-opening with boronic acids, non-symmetrical, ferrocene-based bisphosphine ligands were found to be essential for achieving satisfactory control of selectivity. nih.govacs.org C2-symmetric bisphosphine ligands were generally less effective. acs.org The addition of co-catalysts like Zn(OTf)₂ can also play a significant role by promoting the formation of the active rhodium-ligand complex and accelerating the reaction. nih.govacs.org

For the asymmetric Rh(I)-catalyzed intramolecular [3+2] cycloaddition of 1-yne-VCPs, the chiral ligand (R)-H₈-BINAP was effective in producing bicyclic products with a chiral quaternary carbon center in high yields and ee. acs.orgnih.govnih.gov DFT calculations revealed that enantioselectivity arises from steric repulsion between the substrate's alkyne substituent and the rigid backbone of the BINAP ligand in the transition state. pku.edu.cnnih.govresearchgate.net This repulsion disfavors the formation of one enantiomer, leading to the selective synthesis of the other. researchgate.net

Table 2: Effect of Chiral Ligands on Rh-Catalyzed Asymmetric Ring-Opening of a Vinylcyclopropane

| Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| (R)-BINAP | <5 | 2 | acs.org |

| (R,R)-Me-DuPhos | <5 | 15 | acs.org |

| (S)-Xyl-PhanePhos | 32 | -69 | acs.org |

| (R)-BoPhoz | 50 | -84 | acs.org |

| (R)-(S)-PPF-P(t-Bu)₂ | 91 | 92 | acs.org |

| (R)-(S)-Josiphos SL-J009-1 | 92 | 94 | acs.org |

Reaction conditions involved a racemic vinylcyclopropane, phenylboronic acid, a Rh(I) precursor, and the specified chiral ligand. acs.org

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of the unreacted, enantioenriched starting material from the product. In some cases, a dynamic kinetic resolution (DKR) or dynamic kinetic asymmetric transformation (DyKAT) can be achieved, where the starting material racemizes under the reaction conditions, theoretically allowing for a 100% yield of a single product enantiomer. nih.govscispace.com

Kinetic studies of a vinylcyclopropane cycloaddition catalyzed by a cysteine-derived peptide have shown that the (R) and (S) enantiomers of the VCP react at different rates. nih.gov This leads to a kinetic resolution of the racemic starting material, which becomes moderately enriched in the slower-reacting (S)-enantiomer over the course of the reaction (up to 20% ee at 90% conversion). nih.gov An iron-catalyzed hydrosilylation of vinylcyclopropanes also proceeds via a kinetic resolution pathway, affording chiral allylic silanes and recovering the unreacted VCP with moderate to excellent enantioselectivity. nih.gov

Table 3: Kinetic Resolution in a Peptide-Catalyzed Vinylcyclopropane Cycloaddition

| Starting Material | Relative Initial Rate | Outcome | Reference |

|---|---|---|---|

| (R)-VCP | Faster | VCP becomes enriched in (S)-enantiomer (20% ee at 90% conversion) | nih.gov |

| (S)-VCP | Slower | ||

| (±)-VCP | Slower than either pure enantiomer |

Chiral Ligand Design and Optimization

Preservation and Transmission of Stereochemical Information

In many transition-metal-catalyzed reactions, the stereochemistry of an enantioenriched this compound can be faithfully transferred to the product. This preservation of stereochemical information is crucial for complex molecule synthesis. For instance, in certain Rh(I)-catalyzed [3+2] cycloadditions, complete transfer of chirality from an optically active trans-2-ene-VCP substrate to the corresponding cycloadduct has been observed. nih.gov

However, the stereochemical outcome is not always simple retention. In a fascinating example of stereochemical transmission, the Ni(I)-catalyzed isomerization of an enantioenriched (R,R)-cis-vinylcyclopropane to its trans isomer proceeds with high stereospecificity. The reaction occurs with inversion of configuration at the carbon distal to the vinyl group, yielding the (R,S)-trans product while retaining high enantiopurity (98.8% ee). This demonstrates that even in rearrangement reactions, stereochemical information can be precisely controlled and transmitted to the product.

In contrast, thermal rearrangements often proceed through diradical intermediates, which can lead to a loss of stereochemical information. The thermal isomerization of trans-1-ethenyl-2-phenylcyclopropane involves all four possible stereochemical pathways (suprafacial-inversion, antarafacial-retention, etc.), indicating that the outcome is governed by competing diradical transition states rather than strict orbital symmetry control. acs.org

Influence of Substituent Configuration on Reaction Stereochemistry

The inherent configuration of the substituents on the cyclopropane (B1198618) ring—namely the cis or trans relationship between the phenyl and vinyl groups—profoundly influences the reaction pathway and its stereochemical outcome. The trans-isomer is generally more thermodynamically stable due to reduced steric hindrance.

This cis/trans geometry is particularly important in pericyclic reactions. For example, the Cope rearrangement of 1,2-divinylcyclopropanes typically requires a cis relationship between the vinyl groups for the reaction to occur at accessible temperatures (<100 °C). acs.orgacs.org While the parent compound of this article is a this compound, related 1,1-divinyl-2-phenylcyclopropanes illustrate how different reaction pathways can be selected based on substituents. acs.org The vinylcyclopropane-cyclopentene rearrangement is often the default thermal pathway, but other reactions like the aromatic Cope-ene rearrangement can be favored depending on the substrate's structure. acs.orgacs.org

Furthermore, the electronic nature of substituents on the phenyl ring can affect reaction rates in metal-catalyzed rearrangements. In a Ni(0)-catalyzed rearrangement, substrates with electron-withdrawing groups on the phenyl ring react faster than those with electron-donating groups, highlighting the electronic influence on the catalytic cycle. nih.gov

Compound Index

Computational Chemistry and Theoretical Studies of 1 Phenyl 2 Vinylcyclopropane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure and reactivity of molecules like 1-phenyl-2-vinylcyclopropane. It offers a balance between computational cost and accuracy, making it suitable for investigating complex reaction pathways.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in unraveling the mechanisms of various reactions involving vinylcyclopropanes. For instance, in the rhodium-catalyzed [3+2] cycloaddition of 1-ene/yne-vinylcyclopropanes, DFT studies have helped to map out the entire catalytic cycle. pku.edu.cnacs.org These calculations support a stepwise mechanism that often begins with the oxidative addition of the rhodium catalyst to the C1-C2 bond of the cyclopropane (B1198618) ring, forming a π-allyl rhodium intermediate. acs.org This is followed by coordination and insertion of the tethered alkene or alkyne, which is often the rate-determining and stereochemistry-determining step. acs.org Finally, reductive elimination yields the bicyclic product. acs.org

In the context of nickel-catalyzed rearrangements of vinylcyclopropanes to cyclopentenes, DFT calculations have provided a detailed mechanistic model. nih.govresearchgate.net These studies support a multi-step pathway involving oxidative addition, a haptotropic shift, and reductive elimination, while finding no evidence for the involvement of radical or zwitterionic intermediates. nih.govresearchgate.net The calculations can also identify and characterize the transition state structures for each elementary step, providing crucial information about the energy barriers and the geometry of the reacting species at the point of highest energy along the reaction coordinate. nih.gov For example, in the rearrangement of a trans-phenyl substituted vinylcyclopropane (B126155), a transition state leading to a product complex where the nickel interacts with the π-system of the phenyl group has been located computationally. nih.gov

Furthermore, DFT has been used to investigate the mechanism of visible light-induced intramolecular arene-olefin meta-cycloadditions, where a vinylcyclopropane substructure is involved. scispace.com The calculations can predict the Gibbs free energy of reaction intermediates and support a proposed catalytic cycle. scispace.com

Investigation of Ligand and Substituent Effects on Reactivity

The reactivity of this compound and related compounds can be significantly influenced by the nature of the ligands on the metal catalyst and the substituents on the cyclopropane itself. DFT calculations are a valuable tool for systematically studying these effects.

In Ni(0)-catalyzed rearrangements, the steric and electronic properties of ligands, such as N-heterocyclic carbenes (NHCs), can be computationally modeled to understand their impact on reaction rates and selectivity. nih.govresearchgate.net It has been postulated that bulky carbene ligands can facilitate the formation of the active catalyst species. nih.gov DFT calculations can also explain the origin of ligand-controlled regiodivergent rearrangements. researchgate.net

Substituent effects on the vinylcyclopropane substrate have also been explored using DFT. For example, the difference in reactivity between internally and terminally substituted vinylcyclopropanes in Ni-catalyzed rearrangements is consistent with computational predictions of their respective activation barriers. nih.gov The presence of a phenyl group, as in this compound, can stabilize intermediates and influence the reaction pathway. nih.gov DFT studies have shown that electron-donating groups can lower the activation energy for thermal rearrangements by stabilizing diradical intermediates.

In the context of Rh(I)-catalyzed [5+2] cycloadditions, DFT has been used to study the effect of substituents on the tether connecting the vinylcyclopropane and the π-system. pku.edu.cn These studies have shown that increased steric repulsion between substituents on a C-tether and hydrogen atoms on the vinylcyclopropane moiety can lead to reaction failure. pku.edu.cn

Stereochemical Predictions and Origin of Selectivity

DFT calculations can provide valuable insights into the stereochemical outcomes of reactions involving this compound. By calculating the energies of different transition states leading to various stereoisomers, the preferred reaction pathway and the origin of stereoselectivity can be determined.

For instance, in the asymmetric Rh(I)-catalyzed intramolecular [3+2] cycloaddition of 1-yne-vinylcyclopropanes, DFT calculations have been used to explain the observed enantioselectivity. pku.edu.cnnih.gov The calculations revealed that the alkyne insertion step is what governs the enantioselectivity. pku.edu.cn By comparing the Gibbs free energies of the transition states leading to the (R) and (S) products, it was found that steric repulsion between the ligand and a substituent on the alkyne moiety in one transition state makes it energetically less favorable, leading to the predominant formation of the other enantiomer, which is consistent with experimental results. pku.edu.cn

In Pd-catalyzed asymmetric [3+2] cycloadditions with activated vinylcyclopropanes, the observed stereoselectivity has been rationalized using a "wall and flap" model, which can be supported by computational analysis of the transition state geometries. nih.gov Similarly, in the thermal Cope rearrangement of furan-substituted vinylcyclopropanes, DFT calculations have been employed to explain the difference in reactivity and stereoselectivity between E- and Z-isomers. rsc.org

Energetic Profiles of Reaction Pathways

DFT calculations allow for the construction of detailed energetic profiles for entire reaction pathways. These profiles map the changes in potential energy as the reactants are converted into products, passing through various intermediates and transition states.

In the context of rhodium-catalyzed cycloadditions, DFT has been used to calculate the Gibbs free energy of activation for key steps, such as the pku.edu.cn-palladium migration with concomitant ring-opening in the Heck-type coupling of fused bicyclic vinylcyclopropanes. chemrxiv.org These calculations can help to rationalize the observed reaction outcomes and the competition between different reaction pathways. chemrxiv.org

Below is a table summarizing representative energetic data from DFT calculations for reactions involving vinylcyclopropane derivatives.

| Reaction Type | System | Computational Method | Key Energetic Parameter | Value (kcal/mol) | Reference |

| Ni-Catalyzed Rearrangement | Internally Substituted VCP | B3LYP/DZVP2+//B3LYP/LANL2DZ | Overall Barrier | 15.5 | nih.gov |

| Ni-Catalyzed Rearrangement | Terminally Substituted VCP | B3LYP/DZVP2+//B3LYP/LANL2DZ | Overall Barrier | 17.9 - 19.6 | nih.gov |

| Rh-Catalyzed [3+2] Cycloaddition | 1-yne-VCP | DFT | ΔG‡(TS1-R) - ΔG‡(TS1-S) | 2.9 | pku.edu.cn |

| Visible Light-Induced [3+2] Cycloaddition | Vinylcyclopropane & Acetylenic Sulfone | DFT (UB3LYP) | Overall ΔG | -48.9 | scispace.com |

| Heck-type Coupling | Fused Bicyclic VCP | DFT | ΔG‡ (Ring-opening/Pd-migration) | 19.4 | chemrxiv.org |

Quantum Chemical Calculations

Quantum chemical calculations, a broader category that encompasses DFT and other methods, provide the theoretical foundation for understanding the behavior of this compound at the molecular level. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and properties of the molecule.

Ab initio methods, which are based on first principles without empirical parameters, have been used to study the rotational isomerism in vinylcyclopropane. acs.org These calculations can help to determine the relative stabilities of different conformers.

Semi-empirical methods, such as MINDO/3, have been used to investigate the stereochemical specificity of the vinylcyclopropane rearrangement. acs.org While these methods are computationally less demanding than ab initio or DFT methods, their accuracy can be more limited.

Quantum chemical calculations have also been employed to study the mechanism of the Rh-catalyzed [3+2+1] cycloaddition of 1-ene-VCPs. pku.edu.cn These calculations can support the proposed mechanisms, which can vary depending on factors like the length of the tether connecting the reacting moieties. pku.edu.cn For instance, with a short tether, alkyne/alkene insertion may occur before CO insertion, while for substrates with a longer tether, the sequence of events might be reversed. pku.edu.cn

Analysis of Molecular Orbitals: HOMO/LUMO Interactions

The analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides a qualitative understanding of the reactivity of this compound. The energies and spatial distributions of these frontier orbitals are crucial in predicting how the molecule will interact with other reagents.

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive. researchgate.net For this compound, DFT calculations have estimated the HOMO-LUMO gap to be 6.2 eV, indicating moderate reactivity.

The spatial distribution of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. In the context of pericyclic reactions, the symmetry of the frontier orbitals is critical in determining whether a reaction is thermally or photochemically allowed according to the Woodward-Hoffmann rules.

In cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other is a key factor driving the reaction. Computational studies can visualize these orbitals and analyze their overlap, providing insights into the feasibility and selectivity of the reaction. rsc.org For example, in the cyclization of an azapentadienyl anion, the HOMO has a large coefficient on the nitrogen atom, which drives the reaction. rsc.org

The concept of designing molecules with a less overlapping HOMO and LUMO arrangement is an active area of research, as it is crucial for minimizing the exchange interaction in the excited state, which can lead to interesting photophysical properties. nih.gov

Below is a table summarizing key molecular orbital data for this compound.

| Property | Computational Method | Value | Reference |

| HOMO-LUMO Gap | B3LYP/6-311+G** | 6.2 eV |

Potential Energy Surface (PES) Mapping

Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of chemical reactions, offering detailed insights into reaction mechanisms, transition states, and intermediates. For the this compound system, theoretical studies have primarily focused on its rearrangement to cyclopentene (B43876) derivatives, a reaction known as the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement.

The VCP-CP rearrangement is a mechanistically complex process, with computational and experimental evidence pointing to competition between a concerted, pericyclic pathway and a stepwise, diradical mechanism. wikipedia.orgwikiwand.com For the parent vinylcyclopropane, the activation energy is substantial, calculated to be around 51.7 kcal/mol, which is consistent with the formation of a diradical intermediate. acs.org Theoretical explorations of the PES for the parent reaction reveal a broad, flat plateau, which allows for conformational changes and stereochemical scrambling of the diradical intermediates before ring closure. acs.orgacs.org